- Method for synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, China, , ,
Cas no 944896-42-8 (6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid)
944896-42-8 structure
Product Name:6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Numéro CAS:944896-42-8
Le MF:C8H5BrN2O2
Mégawatts:241.041500806808
MDL:MFCD10698063
CID:1012001
PubChem ID:22031912
Update Time:2024-10-25
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-bromo-Imidazo[1,2-a]pyridine-3-carboxylic acid
- 6-bromoH-imidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylicacid
- SDKJLYHPCBMDAD-UHFFFAOYSA-N
- BCP10077
- 6162AC
- PB32887
- FCH1401051
- TRA0032430
- SY028324
- OR300511
- AX8162051
- 6-bromoH-imidazo[1,2-a
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (ACI)
-
- MDL: MFCD10698063
- Piscine à noyau: 1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
- La clé Inchi: SDKJLYHPCBMDAD-UHFFFAOYSA-N
- Sourire: O=C(C1N2C(C=CC(=C2)Br)=NC=1)O
Propriétés calculées
- Qualité précise: 239.95300
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 224
- Surface topologique des pôles: 54.6
Propriétés expérimentales
- Dense: 1.89±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Très légèrement soluble (0,67 G / l) (25 ºC),
- Le PSA: 54.60000
- Le LogP: 1.79500
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B800810-50mg |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid |
944896-42-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800810-100mg |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid |
944896-42-8 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B800810-500mg |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid |
944896-42-8 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Chemenu | CM151342-5g |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
944896-42-8 | 95+% | 5g |
$87 | 2021-08-05 | |
| Chemenu | CM151342-10g |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
944896-42-8 | 95+% | 10g |
$151 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB702-1g |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
944896-42-8 | 97% | 1g |
155.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB702-100mg |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
944896-42-8 | 97% | 100mg |
45CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB702-250mg |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
944896-42-8 | 97% | 250mg |
101CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB702-5g |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
944896-42-8 | 97% | 5g |
641CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852012-25g |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid |
944896-42-8 | 95% | 25g |
886.00 | 2021-05-17 |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 2 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Référence
- Preparation of benzo-heterocycles compound as PI3K alpha kinase inhibitor, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 24 h, 50 °C
Référence
- Combination of kinase inhibitors and uses thereof, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Ethanol , Tetrahydrofuran ; 3 d, rt
1.2 Reagents: Hydrogen ion Solvents: Water ; neutralized
1.2 Reagents: Hydrogen ion Solvents: Water ; neutralized
Référence
- Preparation of substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as type III receptor tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Ethanol ; rt → 78 °C; 1 - 2 d, 78 °C; 78 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, < 35 °C; 3 - 4 h, 35 °C → 78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 1 - 2, 0 - 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, < 35 °C; 3 - 4 h, 35 °C → 78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 1 - 2, 0 - 5 °C
Référence
- (1aR,12bS)-8-Cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)-1a-((3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl)-1,1a,2,2b-tetrahydrocyclopropa[d]indolo[2,1-a][2]benzazepine-5-carboxamide for use in treating HCV, European Patent Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Ethanol ; 1 - 2 d, rt → 78 °C; 78 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, < 35 °C; 3 - 4 h, 35 °C → 78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, < 35 °C; 3 - 4 h, 35 °C → 78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
Référence
- Preparation of polymorphs of kinase inhibitor [6-(2-aminobenzo[d]oxazol-5-yl)imidazo[1,2-a]pyridin-3-yl](morpholino)methanone, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Discovery of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2021, 41,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Bicyclic heteroaryls as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 12 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
Référence
- 2,3-Disubstituted pyridine compounds as TGF-beta inhibitors and their preparation, World Intellectual Property Organization, , ,
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Raw materials
- 5-bromopyridin-2-amine
- 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile
- ethyl 2-chloro-3-oxo-propanoate
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Preparation Products
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:944896-42-8)6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Numéro de commande:A11081
État des stocks:in Stock
Quantité:5g/10g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:50
Prix ($):445.0/740.0
Courriel:sales@amadischem.com
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid Littérature connexe
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944896-42-8)6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Pureté:99%/99%
Quantité:5g/10g
Prix ($):445.0/740.0